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molecular formula C8H14Cl2N2 B1389172 (4-Methylbenzyl)hydrazine dihydrochloride CAS No. 1085453-44-6

(4-Methylbenzyl)hydrazine dihydrochloride

Cat. No. B1389172
M. Wt: 209.11 g/mol
InChI Key: LASAOSVLPBEFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796253B2

Procedure details

A mechanically stirred solution of tert-butyl 2-isopropylidene-1-(4-methylbenzyl)hydrazinecarboxylate (crude product from Step 2) in THF (950 mL) and HCl (3N aq., 360 mL) was warmed to reflux. After being stirred for 3 h, the yellow solution was cooled to rt and concentrated to a white solid. The crude material was dried under high vacuum overnight, was suspended in Et2O, and was filtered to provide the title compound as a crystalline white solid (87.8 g, 87% for 2 steps): 1H NMR (300 MHz, d6-DMSO) δ 2.27 (s, 3H), 4.00 (s, 2H), 7.17 (d, 2H), 7.29 (d, 2H).
Name
tert-butyl 2-isopropylidene-1-(4-methylbenzyl)hydrazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
reactant
Reaction Step One
Name
Quantity
950 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
C(=[N:4][N:5]([CH2:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=1)C(OC(C)(C)C)=O)(C)C.[ClH:21]>C1COCC1>[ClH:21].[ClH:21].[CH3:20][C:17]1[CH:18]=[CH:19][C:14]([CH2:13][NH:5][NH2:4])=[CH:15][CH:16]=1 |f:3.4.5|

Inputs

Step One
Name
tert-butyl 2-isopropylidene-1-(4-methylbenzyl)hydrazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)=NN(C(=O)OC(C)(C)C)CC1=CC=C(C=C1)C
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)=NN(C(=O)OC(C)(C)C)CC1=CC=C(C=C1)C
Name
Quantity
360 mL
Type
reactant
Smiles
Cl
Name
Quantity
950 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a white solid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude material was dried under high vacuum overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.Cl.CC1=CC=C(CNN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 87.8 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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